

developing a quantitative analysis for 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

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Compound of Interest

Compound Name: 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

CAS No.: 449169-55-5

Cat. No.: B3138190

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An Application Note for the Quantitative Analysis of **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide** by HPLC-UV

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Abstract

This comprehensive application note provides a detailed, robust, and validated method for the quantitative analysis of **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide** using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a complete workflow from sample preparation to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document emphasizes the scientific rationale behind methodological choices, ensuring the generation of accurate, reliable, and reproducible data suitable for pharmaceutical quality control and research environments.

Introduction

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide is a small organic molecule with potential applications in pharmaceutical research and development. As with any potential drug candidate or intermediate, establishing a reliable analytical method to determine its purity and concentration is of paramount importance for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and specificity.[1]

This guide details a complete protocol for a quantitative assay of **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide**. We will cover the fundamentals of the chromatographic method, system suitability requirements to ensure consistent performance, and a thorough validation protocol to demonstrate that the method is fit for its intended purpose.[2]

Analyte Physicochemical Properties & Method Rationale

A foundational understanding of the analyte's physicochemical properties is critical for developing a logical and effective HPLC method.

- **Structure:** The molecule contains a bromophenyl ring (a chromophore suitable for UV detection), an ether linkage, and an acetamide group.
- **Polarity:** The presence of the ether and amide functionalities, balanced by the phenyl ring and hydrocarbon chain, suggests the compound is of moderate polarity. This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[1]
- **Solubility:** The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, as well as mixtures of these solvents with water, which are typical HPLC mobile phases.
- **UV Absorbance:** The aromatic phenyl ring is a strong chromophore. A UV scan would likely show a significant absorbance maximum (λ -max) in the range of 200-280 nm. For this method, a detection wavelength of 265 nm is selected to provide a balance of sensitivity and specificity against potential impurities.

Based on these properties, a C18 column with an acetonitrile/water mobile phase was chosen to achieve effective retention and separation of the analyte from any potential process impurities or degradation products.

Materials & Reagents

3.1. Equipment

- HPLC System with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
- Analytical Balance (4-5 decimal places).
- pH Meter.
- Sonicator.
- Volumetric flasks (Class A).
- Pipettes (Class A).
- HPLC vials with caps.
- Syringe filters (0.45 μm or 0.22 μm PTFE or nylon).[3]

3.2. Chemicals & Reagents

- **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide** reference standard (purity >99.5%).
- Acetonitrile (ACN), HPLC grade.
- Water, HPLC grade or Milli-Q.
- Phosphoric Acid (H_3PO_4), analytical grade.
- Methanol, HPLC grade.

Chromatographic Method & System Suitability

A robust chromatographic method begins with ensuring the system itself is performing optimally. System Suitability Testing (SST) is a mandatory check performed before any sample analysis to verify that the equipment, reagents, and column are functioning correctly as an integrated system.[4][5]

4.1. Chromatographic Conditions

Parameter	Condition
HPLC Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	A: Water with 0.1% H ₃ PO ₄ B: Acetonitrile with 0.1% H ₃ PO ₄
Gradient	Isocratic
Composition	55% A : 45% B
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	10 µL
Detection	UV at 265 nm
Run Time	10 minutes

4.2. System Suitability Testing (SST) Protocol

- Prepare a standard solution of **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide** at a concentration of 100 µg/mL.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform five replicate injections of the standard solution.
- Evaluate the resulting chromatograms against the acceptance criteria below. No sample analysis is acceptable unless SST requirements are met.[5]

Table 1: System Suitability Acceptance Criteria

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$T \leq 2.0$	Measures peak symmetry, ensuring accurate integration. [6]
Precision (%RSD)	RSD for peak areas $\leq 2.0\%$	Demonstrates the reproducibility of the injection and system response. [6]
Theoretical Plates (N)	$N > 2000$	Indicates the efficiency and separation power of the column.

Standard and Sample Preparation Protocols

Accurate preparation of standards and samples is crucial for obtaining reliable quantitative results. [7]

5.1. Preparation of Stock Standard Solution (1000 $\mu\text{g/mL}$)

- Accurately weigh approximately 25 mg of the **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide** reference standard.
- Transfer the standard into a 25 mL Class A volumetric flask.
- Add approximately 15 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
- Allow the solution to return to room temperature.
- Dilute to the mark with the diluent and mix thoroughly.

5.2. Preparation of Working Standard Solutions

- Prepare a working standard solution at the target concentration (e.g., 100 $\mu\text{g/mL}$) by diluting the stock solution. For example, pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

- Prepare calibration standards for the linearity study by performing serial dilutions from the stock solution.

5.3. Preparation of Sample Solution (for Assay)

- Accurately weigh a sample powder equivalent to approximately 25 mg of the active ingredient.
- Transfer to a 25 mL volumetric flask and follow steps 3-5 from the stock solution preparation.
- Further dilute as necessary to bring the final concentration into the validated range of the method (e.g., 100 µg/mL).
- Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3] Discard the first 1-2 mL of the filtrate.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following protocols are based on the ICH Q2(R1) guideline.[8][9]

6.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

- Protocol:
 - Analyze a solution of the diluent (blank) to check for interfering peaks.
 - Analyze a sample solution spiked with known related substances and potential impurities.
 - If a placebo is available (for drug product analysis), analyze a placebo solution to ensure excipients do not interfere.
- Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (Resolution > 2.0), and the blank/placebo should show no significant peaks at the retention time of the analyte.

6.2. Linearity and Range Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

- Protocol:
 - Prepare at least five standard solutions at different concentrations covering the expected range (e.g., 50% to 150% of the target assay concentration).
 - Inject each concentration in triplicate.
 - Plot a graph of the mean peak area versus concentration.
- Acceptance Criteria:
 - The correlation coefficient (r^2) of the linear regression should be ≥ 0.999 .
 - The y-intercept should be insignificant relative to the response at 100% concentration.

Table 2: Example Linearity Data Presentation

Concentration Level	Concentration ($\mu\text{g/mL}$)	Mean Peak Area
50%	50	551000
80%	80	882500
100%	100	1105000
120%	120	1324000
150%	150	1658000

6.3. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is typically assessed using spiking experiments.[\[11\]](#)

- Protocol:
 - Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or sample matrix with a known amount of

the analyte.

- Analyze the prepared samples and calculate the percentage recovery.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

6.4. Precision Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

- Repeatability (Intra-assay Precision): Precision over a short interval of time with the same analyst and equipment.
 - Protocol: Prepare six individual samples at 100% of the target concentration and analyze them.
 - Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be $\leq 2.0\%$.
- Intermediate Precision (Inter-assay Ruggedness): Precision under varied conditions (e.g., different days, different analysts, different equipment).
 - Protocol: Repeat the repeatability study on a different day with a different analyst or on a different HPLC system.
 - Acceptance Criteria: The cumulative %RSD for the combined data from both studies should be $\leq 2.0\%$.

6.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Protocol (Based on Signal-to-Noise Ratio):

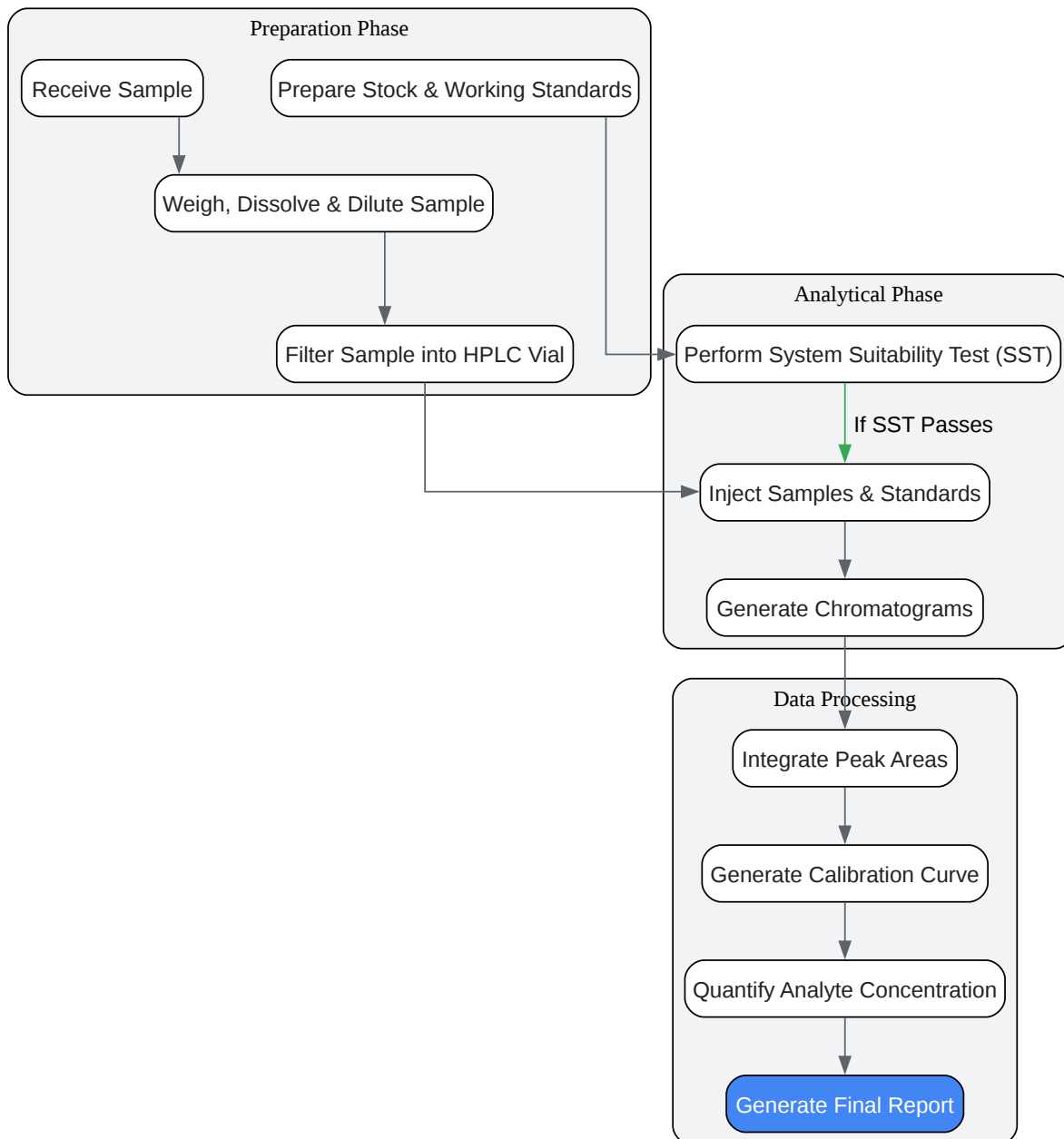
- Determine the concentration at which the analyte peak is discernible from the noise (typically $S/N \approx 3$) for LOD.
- Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 10 and meets precision requirements for LOQ.
- Acceptance Criteria:
 - LOD: S/N ratio of approximately 3:1.
 - LOQ: S/N ratio of approximately 10:1 and %RSD for precision at this level should be $\leq 10\%$.

6.6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- Protocol:
 - Analyze a standard solution while making small variations to the method parameters, one at a time.
 - Examples of variations:
 - Flow rate (± 0.1 mL/min).
 - Column temperature ($\pm 2^\circ\text{C}$).
 - Mobile phase composition (e.g., $\pm 2\%$ acetonitrile).
- Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the changes.

Visual Workflow and Data Management

A clear workflow ensures consistency and minimizes errors during analysis.



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Caption: Workflow for the quantitative analysis of **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide**.

Conclusion

The RP-HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide**. The detailed protocols for system suitability and full method validation ensure that the method adheres to international regulatory standards, providing a high degree of confidence in the generated analytical data. This method is well-suited for routine quality control and research applications in the pharmaceutical industry.

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